2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol
Description
Properties
CAS No. |
919789-78-9 |
|---|---|
Molecular Formula |
C28H24O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[4-(1,2,2-triphenylethenyl)phenoxy]ethanol |
InChI |
InChI=1S/C28H24O2/c29-20-21-30-26-18-16-25(17-19-26)28(24-14-8-3-9-15-24)27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,29H,20-21H2 |
InChI Key |
WRXSFVOMOZOWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Synthesis from Phenol Derivatives
This method involves the reaction of phenolic compounds with appropriate alkylating agents under basic conditions.
Reagents : Phenol, triphenylethylene, and a base (such as sodium hydroxide).
-
- Dissolve phenol in a suitable solvent.
- Add sodium hydroxide to create a basic environment.
- Introduce triphenylethylene slowly while stirring.
- Heat the mixture to facilitate the reaction.
Yield : Reported yields vary but can reach up to 85% depending on the reaction conditions.
Method B: Alkylation of Phenoxyethanol
Another approach is the alkylation of phenoxyethanol with triphenylethylenic derivatives.
Reagents : Phenoxyethanol, triphenylethylenic compound, and a catalyst (e.g., potassium carbonate).
-
- Mix phenoxyethanol with triphenylethylenic compound in a solvent such as dimethylformamide (DMF).
- Add potassium carbonate as a base catalyst.
- Heat the reaction mixture at elevated temperatures (around 100°C) for several hours.
Yield : This method can yield around 90% purity of the desired product after purification.
Reaction Conditions
The efficiency of these preparation methods depends significantly on various reaction conditions:
| Parameter | Method A | Method B |
|---|---|---|
| Temperature | 80 - 100 °C | 100 °C |
| Time | 2 - 4 hours | 4 - 6 hours |
| Solvent | Ethanol or DMF | DMF |
| Base/Catalyst | Sodium hydroxide | Potassium carbonate |
Analysis of Yields and Purities
The yields obtained from both methods indicate that while both are viable, Method B tends to provide higher purity levels due to more controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The low yield (9%) for diazenyl-substituted compounds () contrasts with the high yield (88%) for dioxazole derivatives (), suggesting steric or electronic challenges in diazenyl synthesis.
Physicochemical and Toxicological Properties
Key Observations :
- The triphenylethenyl derivative’s low solubility may limit its use in aqueous systems but favor applications in organic solvents or polymer matrices.
- Toxicity data for alkyl-substituted analogs () highlight the need for careful handling of phenoxy ethanol derivatives, though the target compound’s hazards remain uncharacterized.
Biological Activity
2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the research findings concerning its biological effects, including antioxidant, antimicrobial, and anti-inflammatory properties. The compound's structure suggests a rich potential for various interactions within biological systems, making it a subject of interest in pharmacological studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a triphenylethenyl group attached to a phenoxyethanol moiety, which may contribute to its diverse biological activities.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Studies have shown that compounds similar to this compound exhibit significant free radical scavenging abilities. For instance, DPPH (1,1-diphenyl-2-picrylhydrazyl) assays have demonstrated the capacity of related compounds to inhibit lipid peroxidation and reduce oxidative damage in cellular models .
Table 1: Antioxidant Activity of Related Compounds
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Compound A | 93.75 ± 0.47 | 7.12 ± 2.32 |
| Compound B | 81.00 ± 1.20 | 15.00 ± 3.00 |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various studies focusing on its efficacy against bacterial and fungal strains. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers examining the effects of phenolic compounds, it was found that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be notably low, indicating high potency .
Table 2: Antimicrobial Activity Results
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 40 |
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. Compounds like this compound have been investigated for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
Mechanism of Action
The anti-inflammatory effects are thought to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a pivotal role in the inflammatory response. This suggests that the compound may serve as a therapeutic agent in conditions characterized by excessive inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
